REACTION_CXSMILES
|
[F:1][C:2]([F:19])([CH:16]([F:18])[F:17])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1C)S([O-])(=O)=O.[OH:20][C:21]1C=C(C=CC=1)C=O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:19][C:2]([F:1])([CH:16]([F:17])[F:18])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[CH:21]=[O:20] |f:2.3.4|
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Name
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3-(2,2,3,3-tetrafluoropropoxy)tosylate
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Quantity
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5.72 g
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Type
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reactant
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Smiles
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FC(COC=1C=C(S(=O)(=O)[O-])C=CC1C)(C(F)F)F
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Name
|
|
Quantity
|
2.44 g
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Type
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reactant
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Smiles
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OC=1C=C(C=O)C=CC1
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Name
|
|
Quantity
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3.03 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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36 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
Pass through a bed of aluminium-oxide-90 (57.2 g, 70–230 mesh, grade II–III, Brockmann: Merck # 1.01097) and elute with toluene (120 ml)
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Type
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WASH
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Details
|
Wash the eluted organic phase with 1N HCl (36 ml)
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Type
|
CUSTOM
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Details
|
Evaporate the organic layer under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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FC(COC=1C=C(C=O)C=CC1)(C(F)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |